1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Kinase inhibitor design Structure-activity relationship Pyrazolopyrimidine SAR

1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034621-45-7) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine urea class. Its core structure consists of a pyrazolo[1,5-a]pyrimidine bicycle linked via a urea bridge to an unsubstituted phenyl ring.

Molecular Formula C13H11N5O
Molecular Weight 253.265
CAS No. 2034621-45-7
Cat. No. B2788856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
CAS2034621-45-7
Molecular FormulaC13H11N5O
Molecular Weight253.265
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C13H11N5O/c19-13(16-10-4-2-1-3-5-10)17-11-8-14-12-6-7-15-18(12)9-11/h1-9H,(H2,16,17,19)
InChIKeyPNMDBIPSPLIGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034621-45-7): Chemical Identity and Procurement Baseline


1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034621-45-7) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine urea class [1]. Its core structure consists of a pyrazolo[1,5-a]pyrimidine bicycle linked via a urea bridge to an unsubstituted phenyl ring. The compound has a molecular weight of 253.26 g/mol, a molecular formula of C₁₃H₁₁N₅O, and a computed XLogP3 of 0.9 [1]. It is commercially available from specialty chemical suppliers at a certified purity of 98% . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a purine bioisostere, frequently exploited in kinase inhibitor design, and urea-linked derivatives of this scaffold have demonstrated multi-target receptor tyrosine kinase inhibition in published studies [2].

Why 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea Cannot Be Casually Replaced by In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine urea family, minor structural modifications produce substantial shifts in kinase selectivity, physicochemical properties, and biological outcomes. The target compound bears an unsubstituted phenyl ring directly attached to the urea nitrogen, distinguishing it from analogs such as 1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea, which introduces a methyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core . Published structure–activity relationship (SAR) studies on related 7-aminopyrazolo[1,5-a]pyrimidine ureas demonstrate that even single-atom changes at the 6-position urea linkage can alter VEGFR-2 and PDGFR inhibitory potency by orders of magnitude [1]. Furthermore, the absence of the 2-methyl substituent affects lipophilicity (XLogP3 0.9 vs. an estimated >1.3 for the 2-methyl analog), influencing membrane permeability and off-target binding profiles [2]. Consequently, generic substitution without experimental validation risks loss of target engagement or introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea Against Closest Structural Analogs


Structural Determinant: Absence of 2-Methyl Substitution on the Pyrazolo[1,5-a]pyrimidine Core vs. 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea

The target compound lacks a methyl substituent at the 2-position of the pyrazolo[1,5-a]pyrimidine ring, in contrast to the closely related analog 1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea (CAS 1798539-23-7) . In published SAR studies on 7-aminopyrazolo[1,5-a]pyrimidine ureas, substitution at the 2-position of the pyrazolo[1,5-a]pyrimidine core was shown to profoundly modulate kinase selectivity; for instance, compound 34a (bearing a 6-(4-N,N′-diphenyl)urea) exhibited KDR IC50 <10 nM and cellular activity <10 nM, while closely related analogs with altered substitution patterns displayed significantly shifted selectivity windows between VEGFR and PDGFR family kinases [1]. Although direct head-to-head enzymatic data for the target compound are not publicly available, the structural distinction is non-trivial and predicts differential kinase binding based on established class SAR.

Kinase inhibitor design Structure-activity relationship Pyrazolopyrimidine SAR

Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen Bonding Capacity vs. 7-Aminopyrazolo[1,5-a]pyrimidine Urea Derivatives

The target compound exhibits a computed XLogP3 of 0.9, indicating moderate hydrophilicity relative to the broader class of pyrazolo[1,5-a]pyrimidine urea kinase inhibitors, which often incorporate lipophilic aryl groups to achieve target potency [1]. For comparison, the prototypical 7-aminopyrazolo[1,5-a]pyrimidine urea series (e.g., compounds with 6-(4-N,N′-diphenyl)urea substitution) typically exceeds XLogP3 values of 2.5 [2]. The lower lipophilicity of the target compound, combined with 2 hydrogen bond donors and 3 hydrogen bond acceptors, may confer superior aqueous solubility and reduced non-specific protein binding, properties that are advantageous for in vitro assay development and chemical probe applications. Direct experimental solubility data have not been reported in the public domain for this specific compound.

Druglikeness Lipophilicity Permeability

Commercial Purity Benchmarking: 98% Assured Purity vs. Typical Research-Grade Analogs

The target compound is supplied at a certified purity of 98% by a commercial vendor, as specified on the product page . This purity level is suitable for rigorous biochemical and cellular assay workflows where impurities can confound dose-response measurements. In contrast, several closely related pyrazolo[1,5-a]pyrimidine urea analogs are frequently offered at 95% purity or lack explicit purity certification, introducing batch-to-batch variability risks . For procurement decisions, a defined and verified purity specification reduces the need for in-house repurification and ensures consistent starting material quality across replicate experiments.

Compound procurement Purity specification Reproducibility

Class-Level Antiproliferative Potential: VEGFR-2 Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Urea Derivatives as a Predictive Baseline

Although no direct biological data are publicly available for the target compound itself, structurally analogous diaryl urea pyrazolo[1,5-a]pyrimidine derivatives have been systematically characterized for VEGFR-2 inhibition and antiproliferative activity [1]. In a study by Kassab et al. (2020), four compounds (5c, 5e, 5g, 5h) from a series of novel pyrazolo[1,5-a]pyrimidine ureas exhibited GI50 values between 0.553 and 3.80 µM across the NCI-60 cell line panel, with VEGFR-2 IC50 values in the nanomolar range [1]. These compounds also induced G2/M cell cycle arrest and apoptosis. The target compound, as an unsubstituted phenyl urea variant within the same chemotype, is anticipated to engage VEGFR-2 based on class pharmacophore mapping, but its exact potency and selectivity remain to be experimentally determined. This class-level inference underscores the compound's potential as a starting point for medicinal chemistry optimization rather than a validated probe.

VEGFR-2 inhibition Antiproliferative activity Cancer cell line panel

Kinase Selectivity Landscape: Class-Level Evidence from 7-Aminopyrazolo[1,5-a]pyrimidine Ureas vs. the Unsubstituted Phenyl Urea Scaffold

The class of 7-aminopyrazolo[1,5-a]pyrimidine ureas has been shown to potently inhibit VEGFR and PDGFR family kinases. Compound 34a demonstrated KDR enzymatic IC50 <10 nM and cellular IC50 <10 nM, along with in vivo efficacy in the murine uterine edema model (ED50 = 1.4 mg/kg) [1]. The target compound differs by lacking the 7-amino substituent and bearing an unsubstituted phenyl urea rather than a diphenyl urea. These structural distinctions are expected to reorient the kinase selectivity profile; the 7-amino group in the reference series forms critical hydrogen bonds within the kinase hinge region [1]. Therefore, the target compound may exhibit a divergent selectivity fingerprint, potentially favoring kinases with larger hydrophobic pockets or alternative hinge-binding geometries. Direct kinome profiling data are not yet available.

Kinase selectivity VEGFR PDGFR KDR

Urea Linker Geometry and Conformational Restriction: Differentiation from Pyrazolo[1,5-a]pyrimidine Amides and Carbamates

The central urea linker (–NH–CO–NH–) in the target compound imposes distinct conformational and hydrogen-bonding properties compared to amide (–CO–NH–) or carbamate (–O–CO–NH–) linked pyrazolo[1,5-a]pyrimidine analogs. Urea linkages adopt a trans–trans conformation that orients the phenyl ring approximately coplanar with the pyrazolo[1,5-a]pyrimidine plane, with two hydrogen bond donor sites available for target protein interaction [1]. In contrast, amide-linked analogs offer only one H-bond donor and a different dihedral angle preference. Published SAR on pyrazolyl-urea kinase inhibitors demonstrates that the urea geometry is critical for achieving dual VEGFR/PDGFR inhibition [2]. The target compound's urea bridge thus represents a specific pharmacophoric feature that cannot be replicated by amide or carbamate isosteres, which may lose potency or alter selectivity.

Urea linker Conformational analysis Bioisosterism

Optimal Application Scenarios for 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea Based on Quantitative Differentiation Evidence


Kinase Inhibitor Scaffold Development and SAR Exploration

The unsubstituted 2-position and urea linker make this compound an ideal minimal scaffold for systematic SAR studies. Researchers can use it as a baseline to introduce substituents at the 2-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine core and at the phenyl ring, then profile the resulting library against kinase panels. The class-level VEGFR-2 and PDGFR inhibitory activity of related ureas [1] provides a validated starting hypothesis, while the compound's lower lipophilicity (XLogP3 0.9) offers a favorable aqueous solubility profile for biochemical assay conditions [2].

Chemical Probe Generation for Target Identification

The structural divergence from the 7-aminopyrazolo[1,5-a]pyrimidine urea series—specifically, the absence of the 7-amino group and the unsubstituted phenyl urea—suggests a potentially distinct kinome selectivity fingerprint. The compound can serve as a precursor for affinity chromatography resin construction or for clickable probe derivatization (via phenyl ring functionalization) to enable target deconvolution by chemical proteomics, leveraging the established urea-based kinase binding mode [3].

Physicochemical Property Benchmarking in Drug Discovery Programs

With an XLogP3 of 0.9, 2 HBD, and 3 HBA, this compound occupies a favorable drug-like property space. Medicinal chemistry teams can use it as a reference point for optimizing the lipophilic efficiency (LipE) of more potent but lipophilic pyrazolo[1,5-a]pyrimidine leads. The 98% commercial purity specification ensures that measured physicochemical and biochemical parameters are attributable to the compound itself rather than to impurities, supporting reliable structure–property relationship (SPR) analysis.

In Vitro Pharmacology with Reduced Non-Specific Binding Risk

The relatively low lipophilicity (XLogP3 0.9) compared to the broader pyrazolo[1,5-a]pyrimidine urea class minimizes the risk of non-specific protein binding and aggregation-based assay interference [2]. This property is particularly valuable for high-throughput screening (HTS) and dose-response assays where false positives from colloidal aggregation can confound hit identification. Procurement at 98% purity further supports direct use in screening workflows without pre-purification.

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